N-ethyl-2-fluoroaniline
Overview
Description
N-ethyl-2-fluoroaniline is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of N-ethyl-2-fluoroaniline's characteristics. For instance, the first paper discusses a Schiff base compound that includes a fluoroaniline moiety, which is structurally related to N-ethyl-2-fluoroaniline . The second paper describes the synthesis of a compound derived from 3-fluoroaniline, which is similar but not identical to 2-fluoroaniline, the positional isomer of the fluoroaniline .
Synthesis Analysis
The synthesis of related compounds involves nucleophilic addition reactions and cyclization processes . While the exact synthesis of N-ethyl-2-fluoroaniline is not detailed, it can be hypothesized that similar synthetic routes could be employed, possibly involving the ethylation of 2-fluoroaniline under appropriate conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-ethyl-2-fluoroaniline has been characterized by X-ray diffraction methods, revealing details about the crystal packing and intermolecular interactions . Although the exact molecular structure of N-ethyl-2-fluoroaniline is not provided, it can be inferred that it would exhibit similar weak intermolecular hydrogen bonds that influence its crystal structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of N-ethyl-2-fluoroaniline. However, the synthesis paper suggests that fluoroaniline derivatives can participate in nucleophilic addition reactions . This implies that N-ethyl-2-fluoroaniline could also undergo such reactions, depending on the reaction conditions and the presence of suitable reaction partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-ethyl-2-fluoroaniline are not directly reported in the papers. Nonetheless, the analysis of related compounds indicates that factors such as reaction temperature, reaction time, and the proportion of raw materials can significantly affect the yield of fluoroaniline derivatives . The crystal structure paper provides insights into the density and crystallographic parameters of a structurally related compound, which could be somewhat indicative of the properties that N-ethyl-2-fluoroaniline might exhibit .
Scientific Research Applications
Application 1: Synthesis of Fluorinated Quinoline Analogs
- Summary of the Application : “N-ethyl-2-fluoroaniline” is used as a raw material in the synthesis of new fluorinated quinoline analogs . These analogs are structurally modified versions of quinoline, a nitrogen-containing heterocycle, which is an important skeleton in synthetic chemistry .
- Methods of Application or Experimental Procedures : The synthesis involves using “N-ethyl-2-fluoroaniline”, ethyl 2-methylacetoacetate, and substituted benzoic acid as raw materials . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and HRMS .
- Results or Outcomes : The bioassay results showed that these quinoline derivatives had good antifungal activity . Specifically, compounds 2b, 2e, 2f, 2k, and 2n exhibited good activity (>80%) against S. sclerotiorum, and compound 2g displayed good activity (80.8%) against R. solani .
Application 2: Synthesis of Fluorinated Quinolines
- Summary of the Application : “N-ethyl-2-fluoroaniline” is used in the synthesis of fluorinated quinolines . Fluorinated quinolines have found applications in medicine, agriculture, and as components for liquid crystals . They are known to enhance the biological activity of fluorinated compounds and provide some unique properties .
- Methods of Application or Experimental Procedures : The synthesis involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Results or Outcomes : A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
Application 3: Synthesis of Fluorinated Quinolines for Pesticides
- Summary of the Application : “N-ethyl-2-fluoroaniline” is used in the synthesis of fluorinated quinolines for pesticide development . Fluorinated quinolines have found applications in agriculture . They are known to enhance the biological activity of fluorinated compounds and provide some unique properties .
- Methods of Application or Experimental Procedures : The synthesis involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Results or Outcomes : A number of fluorinated quinolines have found application in agriculture . They are known to enhance the biological activity of fluorinated compounds and provide some unique properties .
Safety And Hazards
properties
IUPAC Name |
N-ethyl-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSZDXLOSMUCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371896 | |
Record name | N-ethyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-fluoroaniline | |
CAS RN |
2707-64-4 | |
Record name | N-Ethyl-2-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2707-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ethyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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